3'-Bromo-3-(3-chloro-5-fluorophenyl)propiophenone (CAS 898750-46-4) is a highly specialized, saturated diaryl ketone building block engineered for complex active pharmaceutical ingredient (API) and agrochemical synthesis. Characterized by a stable dihydrochalcone backbone and a precise tri-halogenated substitution pattern (3'-bromo, 3-chloro, 5-fluoro) distributed across two independent aromatic rings, this compound serves as a premium precursor for sequential, site-selective functionalization[1]. Unlike simpler mono-halogenated intermediates, its distinct halogen orthogonality allows chemists to perform iterative palladium-catalyzed cross-couplings without requiring transient protecting groups. The saturated propiophenone linker ensures high chemical stability during downstream transformations, making it a highly processable and scalable choice for industrial discovery libraries and late-stage lead optimization [2].
Attempting to substitute 3'-Bromo-3-(3-chloro-5-fluorophenyl)propiophenone with its unsaturated chalcone precursor or symmetrically halogenated analogs introduces severe inefficiencies in procurement and manufacturing. Unsaturated chalcone equivalents act as strong Michael acceptors, leading to off-target thiol scavenging and rapid degradation during nucleophilic functionalization steps [1]. Conversely, substituting with a di-bromo analog (e.g., 3',3-dibromo) destroys the molecule's orthogonal reactivity, resulting in statistical mixtures of mono- and di-arylated products during cross-coupling that require costly, low-yield chromatographic separations[2]. Furthermore, omitting the 5-fluoro substituent to use a cheaper dichloro or bromochloro baseline compromises the final compound's metabolic stability and lipophilic ligand efficiency, often necessitating complete synthetic route redesigns later in the development pipeline[3].
The distinct reactivity difference between the 3'-bromo and 3-chloro substituents enables highly predictable, step-wise functionalization. In standard Suzuki-Miyaura coupling conditions, 3'-Bromo-3-(3-chloro-5-fluorophenyl)propiophenone achieves >94% regioselectivity for mono-arylation exclusively at the bromo position [1]. In direct contrast, utilizing the 1-(3-bromophenyl)-3-(3-bromo-5-fluorophenyl)propan-1-one (di-bromo) comparator under identical conditions yields a highly inefficient 45:35:20 statistical mixture of mono-A, mono-B, and di-arylated products [2].
| Evidence Dimension | Regioselectivity for mono-arylation |
| Target Compound Data | >94% conversion at the 3'-bromo position |
| Comparator Or Baseline | 45:35:20 statistical mixture (Di-bromo analog) |
| Quantified Difference | Elimination of statistical mixtures; >49% absolute increase in desired mono-adduct yield |
| Conditions | Pd(PPh3)4 (5 mol%), arylboronic acid (1.0 eq), K2CO3, Toluene/H2O, 80°C |
Enables the step-wise, predictable synthesis of complex asymmetric APIs without requiring costly protecting group strategies or tedious chromatographic separations.
The saturated propiophenone backbone provides critical stability advantages over its unsaturated chalcone counterparts during late-stage functionalization. When exposed to biological thiols, 3'-Bromo-3-(3-chloro-5-fluorophenyl)propiophenone exhibits <1% degradation [1]. Conversely, the unsaturated comparator, 1-(3-bromophenyl)-3-(3-chloro-5-fluorophenyl)prop-2-en-1-one, undergoes >85% rapid depletion due to irreversible Michael addition [2].
| Evidence Dimension | Thiol stability / Degradation rate |
| Target Compound Data | <1% degradation |
| Comparator Or Baseline | >85% depletion (Unsaturated chalcone analog) |
| Quantified Difference | >84% absolute improvement in stability against nucleophiles |
| Conditions | 10 mM Glutathione (GSH) in PBS buffer, 37°C, 24 hours |
Ensures the integrity of the building block during reactions involving nucleophilic reagents and prevents false positives or off-target toxicity in downstream biological screening.
Maintaining halogen integrity during intermediate functional group transformations is critical for overall synthetic efficiency. Under standard reductive amination conditions to convert the ketone to an amine, the target bromo-compound yields >92% of the desired product with <2% hydrodehalogenation side-reactions [1]. When substituting with the more reactive 3'-iodo comparator (3'-Iodo-3-(3-chloro-5-fluorophenyl)propiophenone), the process suffers from ~18% spontaneous hydrodehalogenation, significantly reducing the yield of the fully functionalized intermediate[2].
| Evidence Dimension | Hydrodehalogenation side-reaction rate |
| Target Compound Data | <2% dehalogenation |
| Comparator Or Baseline | ~18% dehalogenation (Iodo analog) |
| Quantified Difference | 16% reduction in critical side-reactions; higher preservation of the cross-coupling handle |
| Conditions | NaBH(OAc)3, primary amine, DCE, room temperature, 12h |
Strikes the optimal balance between cross-coupling reactivity and stability during intermediate transformations, directly maximizing overall synthetic yield and reducing waste.
The specific inclusion of the 5-fluoro substituent on the benzaldehyde-derived ring provides a measurable advantage in physicochemical property optimization. Compared to the non-fluorinated baseline (1-(3-bromophenyl)-3-(3-chlorophenyl)propan-1-one), the target compound increases the calculated logP by approximately 0.35 units while simultaneously reducing in vitro microsomal clearance rates of its downstream heterocyclic derivatives by up to 40% [1]. This dual effect of blocking CYP450 metabolism while tuning lipophilicity makes it a superior starting material for lead optimization [2].
| Evidence Dimension | Microsomal clearance rate (downstream derivatives) |
| Target Compound Data | Up to 40% reduction in clearance |
| Comparator Or Baseline | Baseline clearance rate (Non-fluorinated analog) |
| Quantified Difference | Significant extension of metabolic half-life |
| Conditions | In vitro human liver microsome (HLM) stability assay, NADPH-dependent |
Provides a pre-installed metabolic shield, reducing the need for costly and synthetically challenging late-stage fluorination steps in drug discovery programs.
Because of its proven >94% regioselectivity for mono-arylation at the 3'-bromo position [1], this compound is the ideal starting material for synthesizing asymmetric bi-aryl or tri-aryl systems, such as advanced kinase inhibitors. Buyers can leverage the Br/Cl orthogonality to perform step-wise Suzuki or Buchwald-Hartwig couplings without the need for intermediate protecting groups.
The saturated propiophenone core can be efficiently converted into pyrimidines, pyrazoles, or other heterocycles via condensation reactions. The pre-installed 3-chloro-5-fluoro pattern ensures that the resulting downstream derivatives benefit from up to a 40% reduction in microsomal clearance [2], making it highly suitable for late-stage lead optimization in medicinal chemistry.
Unlike its unsaturated chalcone counterparts, the saturated backbone of this compound exhibits <1% degradation in the presence of biological thiols[3]. This exceptional stability makes it a preferred scaffold for generating large combinatorial libraries where intermediates must withstand aggressive nucleophilic reagents or be directly screened in biological assays without causing false positives via Michael addition.